Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

Imidazoline I-2 receptor Alpha-2 adrenergic receptor Receptor selectivity

Researchers requiring a validated, selective tool compound for imidazoline I-2 receptor studies often face supply inconsistencies and undocumented receptor selectivity. This compound directly addresses that need with quantified target engagement data. - Confirmed I-2 receptor affinity (Ki = 145 nM) with 34.6-fold selectivity over α-2 adrenergic receptors (Ki = 5.01 µM). - Provides experimental reproducibility for pain, neuroprotection, and MMP inhibition research. - Supplied with typical 97% purity to ensure reliable synthetic and biological outcomes.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13628143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC(C(=O)OC)N
InChIInChI=1S/C8H13N3O2/c1-6-10-3-4-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3
InChIKeyKLLOGDVXAGSEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate Overview


Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 1249890-27-4) is a synthetic heterocyclic amino acid derivative that integrates a 2-methylimidazole pharmacophore with an amino ester backbone [1]. This compound is distinguished by its validated dual targeting profile: a moderate affinity for the imidazoline I-2 receptor (Ki = 145 nM) and a demonstrably weak interaction with alpha-2 adrenergic receptors (Ki = 5.01 µM), establishing a baseline selectivity profile [2]. The molecule's architecture supports both receptor-mediated signaling studies and enzyme inhibition applications, including documented interactions with matrix metalloproteinases (MMP-13 and MMP-2) [3]. As an imidazole-containing amino acid derivative, it serves as a versatile chiral scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry programs [4].

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate Procurement Rationale


Generic substitution of Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate with alternative imidazole-alanine derivatives is scientifically unsound due to the profound influence of subtle structural modifications on both receptor selectivity and enzyme inhibition profiles. The 2-methyl substitution on the imidazole ring confers a specific electronic environment and steric presentation that directly governs its binding affinity to the imidazoline I-2 receptor (Ki = 145 nM) [1]. This structural feature distinguishes it from the unsubstituted analog, (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid, which lacks the 2-methyl group and exhibits an entirely different selectivity profile [2]. Furthermore, substitution at the alpha-position of the amino acid backbone, such as in methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 1247706-03-1), introduces conformational constraints that alter the spatial orientation of the pharmacophore, potentially affecting target engagement . Even the simple ester modification—comparing the methyl ester (CAS 1249890-27-4) to the ethyl ester analog (ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate)—can influence membrane permeability and metabolic stability, which are critical parameters for cellular and in vivo studies . Therefore, procurement of the specific methyl ester variant is essential for maintaining experimental consistency and ensuring the reproducibility of biological data.

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate Evidence Guide


Imidazoline I-2 Receptor Selectivity vs. Alpha-2 Adrenoceptors

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate demonstrates a 34.6-fold selectivity for the imidazoline I-2 receptor (Ki = 145 nM) over the alpha-2 adrenergic receptor (Ki = 5,010 nM), establishing a therapeutically relevant window for I-2 mediated pharmacology with minimized off-target adrenergic effects [1]. This selectivity profile is a direct consequence of the 2-methyl substitution on the imidazole ring, which optimizes the fit within the I-2 binding pocket while reducing affinity at alpha-2 adrenoceptors. In contrast, known I-2 ligands such as RX 801077 (2-BFI) exhibit a higher affinity for I-2 (Ki = 70.1 nM) but may present distinct selectivity characteristics [2]. The moderate I-2 affinity of this compound, combined with its favorable selectivity index, positions it as a valuable tool compound for dissecting I-2 receptor-mediated pathways without the confounding influence of alpha-2 adrenergic activation.

Imidazoline I-2 receptor Alpha-2 adrenergic receptor Receptor selectivity

Gram-Positive Cell Wall Synthesis Inhibitor

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is classified as a small molecule antibacterial agent with a defined mechanism of action as a cell wall synthesis inhibitor, specifically active against Gram-positive bacteria [1]. The compound was identified through screening of Chembridge and Maybridge compound collections and characterized using a cell wall inhibitor reporter system, which confirmed its mechanism of action but also revealed weak whole-cell activity [2]. While no direct comparative MIC data is available for this specific compound against other imidazole-containing antibacterials, its classification as a cell wall synthesis inhibitor distinguishes it from imidazole derivatives that target alternative pathways, such as nitroimidazole antibiotics that act via DNA damage mechanisms [3]. The weak whole-cell activity suggests that this compound may serve as a scaffold for further optimization rather than a lead compound, making it particularly valuable for structure-activity relationship (SAR) studies aimed at improving antibacterial potency while maintaining the cell wall inhibition mechanism.

Antibacterial Cell wall synthesis inhibitor Gram-positive bacteria

Dual MMP-13/MMP-2 Inhibition

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is documented as an inhibitor of both matrix metalloproteinase-13 (MMP-13) and matrix metalloproteinase-2 (MMP-2) [1]. This dual inhibition profile is particularly notable because MMP-13 and MMP-2 are implicated in distinct pathological processes: MMP-13 is primarily associated with cartilage degradation in osteoarthritis, while MMP-2 is involved in tumor invasion and metastasis [2]. While specific Ki or IC50 values for this compound against MMP-13 and MMP-2 are not publicly available in the primary literature, the identification of this dual-targeting property through the Therapeutic Target Database (TTD) establishes its relevance for research programs focused on matrix remodeling in both inflammatory and oncological contexts. The 2-methylimidazole moiety is hypothesized to coordinate with the catalytic zinc ion in the MMP active site, a binding mode consistent with other imidazole-containing MMP inhibitors [3].

Matrix metalloproteinase MMP-13 inhibitor MMP-2 inhibitor

Physicochemical Profile vs. Close Analogs

The methyl ester moiety of Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate confers a distinct physicochemical profile compared to its ethyl ester and carboxylic acid analogs, which has direct implications for experimental design in cellular and biochemical assays. The methyl ester (MW = 183.21 g/mol) exhibits a lower molecular weight and reduced lipophilicity relative to the ethyl ester analog (MW = 197.24 g/mol), which can influence membrane permeability and intracellular accumulation [1]. This is particularly relevant for studies involving bacterial or mammalian cell systems, where passive diffusion across lipid bilayers is governed by size and lipophilicity. While direct comparative permeability data are not available for these specific analogs, the general principle that methyl esters typically exhibit faster cellular uptake than their ethyl ester counterparts is well-established in prodrug design [2]. Furthermore, the methyl ester serves as a protected form of the corresponding carboxylic acid (2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid), providing a handle for further synthetic manipulation or for use as a prodrug moiety that can be hydrolyzed by intracellular esterases [3].

Physicochemical properties Lipophilicity Membrane permeability

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate Applications


I-2 Receptor Pharmacology: Pain & Neuroprotection

This compound is ideally suited for in vitro and ex vivo studies investigating the role of imidazoline I-2 receptors in chronic pain, neuroprotection, and opioid tolerance modulation. Its 34.6-fold selectivity for I-2 over alpha-2 adrenergic receptors (Ki = 145 nM vs. 5,010 nM) minimizes confounding adrenergic signaling, making it a cleaner tool compound for I-2 pathway dissection [1]. Researchers can employ this compound in radioligand binding assays using [3H]idazoxan as a tracer, in functional assays measuring MAO-B activity modulation (since I-2 receptors are associated with MAO-B), or in cell-based models of neuroinflammation. The compound's moderate I-2 affinity allows for the study of physiological I-2 signaling without the supraphysiological activation that can occur with higher-affinity ligands such as BU 226 (Ki = 1.4 nM) .

Cell Wall Synthesis Inhibitor Scaffold Optimization

As a validated cell wall synthesis inhibitor with activity against Gram-positive bacteria, this compound serves as a starting scaffold for medicinal chemistry optimization programs aimed at improving antibacterial potency [2]. The compound's weak whole-cell activity, identified through a cell wall inhibitor reporter system, provides a baseline for structure-activity relationship (SAR) studies. Researchers can systematically modify the 2-methylimidazole moiety, the amino acid backbone, or the ester group to enhance bacterial cell penetration, increase target engagement, or broaden the spectrum of activity. This scaffold-based approach is particularly valuable in the context of rising antibiotic resistance, as it offers a mechanistically distinct alternative to existing antibacterial classes [3].

Dual MMP-13/MMP-2 Inhibition: Osteoarthritis & Oncology

The documented dual inhibition of MMP-13 and MMP-2 positions this compound as a starting point for research into matrix remodeling diseases [4]. MMP-13 is a key enzyme in cartilage degradation and is a validated target for osteoarthritis therapy, while MMP-2 is implicated in tumor invasion and angiogenesis. Researchers can utilize this compound in enzyme inhibition assays to determine its potency (Ki/IC50) against recombinant MMP-13 and MMP-2, and subsequently in cell-based models of chondrocyte matrix degradation or cancer cell invasion. The imidazole moiety is hypothesized to coordinate with the catalytic zinc ion, a binding mode that can be exploited for further optimization [5].

Chiral Building Block for Synthesis & Derivatization

This compound is a versatile chiral synthon for the synthesis of more complex imidazole-containing molecules, including peptidomimetics, enzyme inhibitors, and coordination complexes. The amino ester functionality provides two reactive handles (the amino group and the ester group) for orthogonal derivatization, while the 2-methylimidazole ring can participate in metal coordination, hydrogen bonding, and π-π stacking interactions [6]. Researchers can employ standard peptide coupling chemistry to incorporate this amino acid derivative into peptide sequences, or utilize the ester group for further transformations such as amidation, reduction, or hydrolysis. The compound's documented purity (typically 97-98%) ensures reliable outcomes in synthetic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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